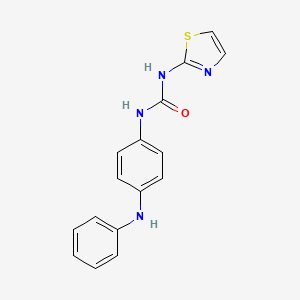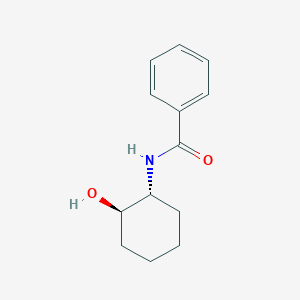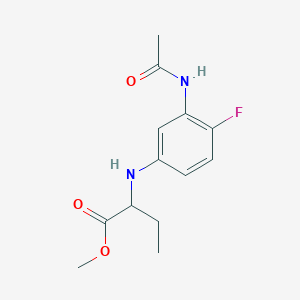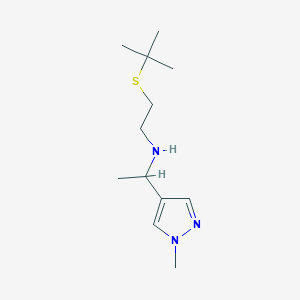![molecular formula C11H15NO3S B6638317 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid is a synthetic organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid typically involves the condensation of a thiophene derivative with a suitable amino acid precursor. One common method is the reaction of 2-thiophen-2-ylpropanoyl chloride with methylamine, followed by the addition of propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
科学研究应用
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring and the propanoyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid: Shares a similar thiophene-based structure but differs in the functional groups attached.
Thiophene-2-carboxylic acid: Another thiophene derivative with different substituents.
2-Thiophenemethanol: Contains a thiophene ring with a hydroxymethyl group.
Uniqueness
3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(9-4-3-7-16-9)11(15)12(2)6-5-10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUPCQRLYWVYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)

![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)

![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)
